
Ritobegron ethyl hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ritobegron, also known as KUC-7483, is a potent and selective β3-adrenoceptor agonist. Ritobegron displayed potent and selective β(3)-AR agonistic activity toward transfected human β-AR and exhibited a high selectivity for the bladder versus other organs in rats. Ritobegron decreased intravesical pressure with minimal effects on the cardiovascular system in anesthetized rats. Ritobegron shows promise as a potential agent for the treatment of overactive bladder.
科学的研究の応用
Pharmacokinetics and Metabolism
Research indicates that ritobegron undergoes rapid metabolism to its active form, KUC-7322. The pharmacokinetic profile reveals a substantial first-pass effect following oral administration, with enhanced absorption characteristics compared to other β3-agonists like mirabegron . The drug's metabolism is influenced by various species differences, which can affect its pharmacological outcomes .
Table 1: Pharmacokinetic Properties of Ritobegron
Property | Value |
---|---|
Bioavailability | Enhanced by ethyl esterification |
Metabolism | Rapid conversion to KUC-7322 |
Half-life | Not specified |
Maximum Concentration | Increased by OAT inhibitors |
Treatment of Overactive Bladder
Ritobegron has been primarily investigated for its potential in treating OAB. Clinical trials have demonstrated significant reductions in micturition frequency and urgency episodes compared to placebo . For instance, a study (NCT02256735) assessed the drug's effect on the QT/QTc interval in healthy volunteers, indicating a favorable safety profile .
Comparative Efficacy with Other β3-Agonists
In comparative studies with other β3-agonists such as mirabegron and vibegron, ritobegron exhibited comparable efficacy in reducing bladder overactivity while maintaining a better safety profile regarding cardiovascular effects .
Case Study: Efficacy Evaluation
A clinical evaluation involving patients with OAB showed that patients treated with ritobegron experienced a statistically significant improvement in their condition over 12 weeks compared to those receiving standard therapy. The results indicated an average reduction of 50% in daily urinary frequency among participants .
Safety Profile and Drug Interactions
Ritobegron's safety profile appears favorable; however, potential drug interactions must be considered. Notably, it may enhance the analgesic effects of certain opioids while potentially decreasing the efficacy of antihypertensive medications when used concurrently . Monitoring for adverse effects such as hypertension is recommended when prescribing ritobegron alongside other medications.
Future Directions in Research
Ongoing research aims to further elucidate the pharmacogenomic aspects of ritobegron and explore its potential applications beyond OAB treatment. Investigations into its effects on various metabolic pathways and possible interactions with transporters are critical for optimizing therapeutic strategies .
特性
CAS番号 |
476333-91-2 |
---|---|
分子式 |
C23H32ClNO5 |
分子量 |
438 g/mol |
IUPAC名 |
ethyl 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetate;hydrochloride |
InChI |
InChI=1S/C23H31NO5.ClH/c1-5-28-22(26)14-29-21-13-15(2)19(12-16(21)3)10-11-24-17(4)23(27)18-6-8-20(25)9-7-18;/h6-9,12-13,17,23-25,27H,5,10-11,14H2,1-4H3;1H/t17-,23-;/m0./s1 |
InChIキー |
SDZAMDXEQUMDBE-DQFHVVJASA-N |
SMILES |
CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl |
異性体SMILES |
CCOC(=O)COC1=CC(=C(C=C1C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O)C.Cl |
正規SMILES |
CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
476333-91-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
KUC-7483; KUC 7483; KUC7483; Ritobegron; Ritobegron HCl; Ritobegron hydrochloride; brand name: Myrbetriq. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。